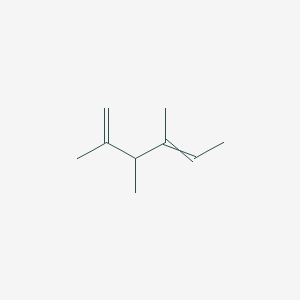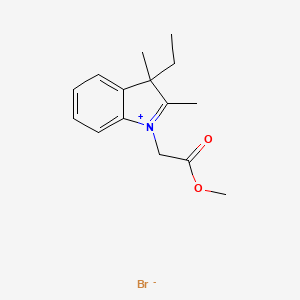
3-Ethyl-1-(2-methoxy-2-oxoethyl)-2,3-dimethyl-3H-indol-1-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-1-(2-methoxy-2-oxoethyl)-2,3-dimethyl-3H-indol-1-ium bromide is a synthetic organic compound with a molecular formula of C10H14BrNO2 . This compound belongs to the class of indolium salts, which are known for their diverse applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of 3-Ethyl-1-(2-methoxy-2-oxoethyl)-2,3-dimethyl-3H-indol-1-ium bromide typically involves the reaction of 3-ethyl-2,3-dimethylindole with 2-bromoacetyl methoxyacetate under specific conditions . The reaction is carried out in the presence of a suitable solvent, such as acetonitrile, and a base, such as potassium carbonate, to facilitate the formation of the indolium salt. The reaction mixture is then heated to reflux for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
3-Ethyl-1-(2-methoxy-2-oxoethyl)-2,3-dimethyl-3H-indol-1-ium bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Applications De Recherche Scientifique
3-Ethyl-1-(2-methoxy-2-oxoethyl)-2,3-dimethyl-3H-indol-1-ium bromide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various indole derivatives, which are important intermediates in organic synthesis.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 3-Ethyl-1-(2-methoxy-2-oxoethyl)-2,3-dimethyl-3H-indol-1-ium bromide involves its interaction with specific molecular targets and pathways. The compound can interact with cellular proteins and enzymes, leading to the modulation of various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects .
Comparaison Avec Des Composés Similaires
3-Ethyl-1-(2-methoxy-2-oxoethyl)-2,3-dimethyl-3H-indol-1-ium bromide can be compared with other indolium salts, such as:
1-Methyl-2,3-dimethylindolium bromide: Similar in structure but lacks the ethyl and methoxy-oxoethyl groups.
3-Ethyl-2,3-dimethylindolium chloride: Similar but contains a chloride ion instead of a bromide ion.
1-Ethyl-2,3-dimethylindolium iodide: Similar but contains an iodide ion instead of a bromide ion.
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
137196-02-2 |
|---|---|
Formule moléculaire |
C15H20BrNO2 |
Poids moléculaire |
326.23 g/mol |
Nom IUPAC |
methyl 2-(3-ethyl-2,3-dimethylindol-1-ium-1-yl)acetate;bromide |
InChI |
InChI=1S/C15H20NO2.BrH/c1-5-15(3)11(2)16(10-14(17)18-4)13-9-7-6-8-12(13)15;/h6-9H,5,10H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
APLLSDJESDCYPH-UHFFFAOYSA-M |
SMILES canonique |
CCC1(C(=[N+](C2=CC=CC=C21)CC(=O)OC)C)C.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


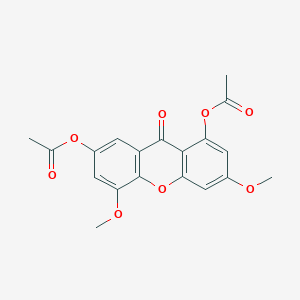
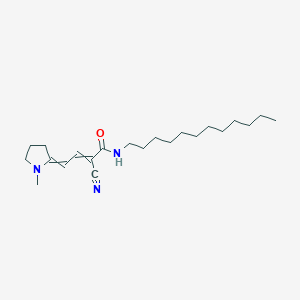
![Diethyl [2-ethoxy-1-(trimethylsilyl)ethenyl]phosphonate](/img/structure/B14261675.png)
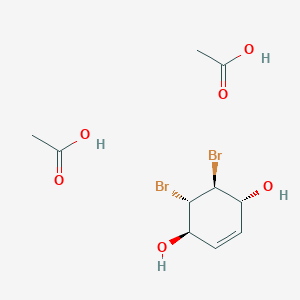
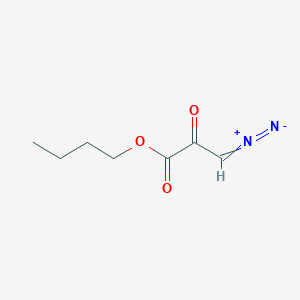


![(E)-N-([1,1'-Biphenyl]-4-yl)-1-(pyridin-2-yl)methanimine](/img/structure/B14261707.png)
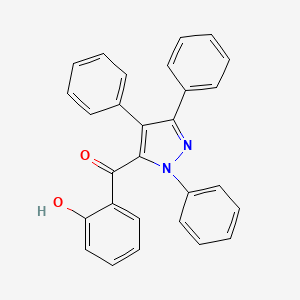


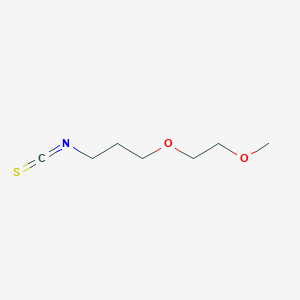
![Methoxy(oxo)[2,4,6-tri(propan-2-yl)phenyl]phosphanium](/img/structure/B14261722.png)
